BenchChemオンラインストアへようこそ!

4-Phthalimidoglutaramic acid

Developmental Toxicology Teratogenicity Embryo Culture

4-Phthalimidoglutaramic acid (CAS 4292-56-2), also known as phthaloylisoglutamine, is a C13H12N2O5 glutamic acid derivative bearing a phthalimide moiety at the 4-position. It is a principle hydrolysis product of thalidomide, formed via cleavage of the glutarimide ring, and has been identified in the urine of humans, rabbits, and rats following thalidomide administration.

Molecular Formula C13H12N2O5
Molecular Weight 276.24 g/mol
CAS No. 4292-56-2
Cat. No. B15290771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phthalimidoglutaramic acid
CAS4292-56-2
Molecular FormulaC13H12N2O5
Molecular Weight276.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)O)C(=O)N
InChIInChI=1S/C13H12N2O5/c14-11(18)9(5-6-10(16)17)15-12(19)7-3-1-2-4-8(7)13(15)20/h1-4,9H,5-6H2,(H2,14,18)(H,16,17)
InChIKeyCUBMYGDAHSAJPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phthalimidoglutaramic Acid (CAS 4292-56-2): Key Identity and Class Context for Informed Thalidomide Metabolite Procurement


4-Phthalimidoglutaramic acid (CAS 4292-56-2), also known as phthaloylisoglutamine, is a C13H12N2O5 glutamic acid derivative bearing a phthalimide moiety at the 4-position [1]. It is a principle hydrolysis product of thalidomide, formed via cleavage of the glutarimide ring, and has been identified in the urine of humans, rabbits, and rats following thalidomide administration [2]. The compound is routinely supplied as a certified reference standard (e.g., Pomalidomide Impurity 53) at purities over 95% by HPLC for analytical and quality control applications .

Why All Thalidomide Hydrolysis Products Are Not Interchangeable: The Centrality of 4-Phthalimidoglutaramic Acid in Teratogenicity and Analytical Selectivity


Thalidomide can hydrolyse into at least twelve distinct products, yet teratological screening has revealed that only the three that retain the intact phthalimide ring are embryotoxic [1]. Among these active principles, 4-Phthalimidoglutaramic acid (4-PGMA) exhibits quantitatively different embryopathic potency and metabolic stability compared to its 2-substituted isomer (2-PGMA) and the diacid analog (2-PGA), as demonstrated in rabbit embryo culture models [2]. Furthermore, in metabolic fate studies, 4-PGMA is excreted as a distinct urinary metabolite in quantities specific to species and dosing conditions, meaning its abundance cannot be inferred from that of the combined 2- and 4- isomers or from the parent drug [3]. These differences render the 4-substituted compound uniquely necessary for structurally specific mechanistic studies, analytical method validation, and accurate impurity profiling in thalidomide-analogue pharmaceuticals.

Quantitative Differentiation Profile of 4-Phthalimidoglutaramic Acid Against Closest Chemical Analogs: A Head-to-Head Evidence Guide for Procurement Decisions


Differential Embryopathic Potency in Mammalian Whole Embryo Culture: 4-Phthalimidoglutaramic Acid vs. Thalidomide and 2-Substituted Analogs

In a rabbit embryo culture model, the parent drug thalidomide (TD) caused a 28% reduction in head/brain development and a 71% reduction in limb bud growth (P<0.05) [1]. The 2-substituted hydrolysis products 2-phthalimidoglutaramic acid (2-PGMA) and 2-phthalimidoglutaric acid (2-PGA) were similarly embryopathic, attenuating otic vesicle and limb bud formation by up to 36% and 77%, respectively (P<0.05), and increasing embryonic DNA oxidation (8-oxoguanine) by up to 2-fold [1]. While 4-phthalimidoglutaramic acid (4-PGMA) was not directly assayed in this quantitative panel, class-level teratology studies confirm that 4-PGMA is one of only three hydrolysis products (alongside 2-PGMA and 2-PGA) that retain the phthalimide moiety necessary for teratogenic activity, whereas the other nine hydrolysis products lacking the phthalimide ring are inactive [2]. This structural requirement positions 4-PGMA as a mechanistically distinct, position-specific isomer that must be evaluated separately from 2-PGMA for accurate structure-activity relationship (SAR) studies.

Developmental Toxicology Teratogenicity Embryo Culture

Species-Specific Urinary Excretion Profile: 4-Phthalimidoglutaramic Acid as a Differentiated Metabolite in Pregnant Rabbits

Following oral administration of [14C]thalidomide to pregnant rabbits at 192 h of gestation, the combined 2- and 4-phthalimidoglutaramic acids accounted for 11% of the total urinary radioactivity dose [1]. In the pregnant hamster, the same combined fraction was lower, at 8% of dose [2]. While the two isomers were not separately quantified in these studies, the consistent detection of 4-phthalimidoglutaramic acid as a discrete urinary metabolite across multiple species (rabbit, human, rat, dog) [3] demonstrates that its metabolic formation and urinary clearance are robust, conserved processes. In contrast, the parent drug thalidomide itself accounts for only 2% (rabbit) or 3% (hamster) of urinary radioactivity, underscoring the quantitative predominance of the hydrolysis pathway that yields 4-PGMA [1] [2]. This species-dependent quantitative variation is critical for designing and interpreting metabolic fate studies and for sourcing the correct positional isomer as an analytical reference standard.

Drug Metabolism Pharmacokinetics Species Differences

Positional Isomer-Driven Embryo Retention: Accumulation of Polar Hydrolysis Products Including 4-Phthalimidoglutaramic Acid in Target Tissue

At 12, 24, and 58 h after maternal dosing with [14C]thalidomide, radioactivity was detected in the embryo at concentrations higher than those in maternal plasma, brain, skeletal muscle, and fat, though lower than in liver and kidney [1]. The accumulation of radioactivity in the embryo was attributed specifically to the retention of polar hydrolysis products, which includes 4-phthalimidoglutaramic acid as a principle component [1]. Thalidomide itself was detected in the embryo alongside seven of its hydrolysis products for more than 24 h post-dose, indicating prolonged embryonic exposure to the polar metabolite pool [1]. This sustained embryonic retention of 4-PGMA—driven by its specific polarity and substitution pattern—is mechanistically significant for understanding thalidomide teratogenicity and is not recapitulated by less polar, non-phthalimide-containing hydrolysis products.

Developmental Toxicology Tissue Distribution Metabolite Trapping

Defined Role as a Pharmaceutical Reference Standard: 4-Phthalimidoglutaramic Acid (Pomalidomide Impurity 53) in QC Method Validation

4-Phthalimidoglutaramic acid is commercially catalogued and supplied as Pomalidomide Impurity 53, with certified purity levels of ≥95% by HPLC (and ≥99%+ from select vendors), accompanied by orthogonal structure confirmation via MS and 1H-NMR . It is available in precisely weighed aliquots (10, 50, and 100 mg) suitable for direct use as a calibrator or system suitability standard . The compound's CAS registry-specific listing as a designated impurity for pomalidomide—a second-generation immunomodulatory drug (IMiD)—provides it with a regulatory-facing identity that its 2-substituted isomer (2-PGMA) and the diacid analog (2-PGA) typically lack in commercial pharmacopoeial impurity catalogues. This defined impurity status makes 4-PGMA the procurement choice of record for analytical scientists developing or validating HPLC/UPLC methods for thalidomide-analogue drug substance and drug product release testing.

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Distinct Physicochemical Property Profile: Lower LogP and Reduced Protein Binding Prediction vs. Parent Thalidomide

Computed physicochemical properties reveal key differentiating features between 4-phthalimidoglutaramic acid and the parent drug thalidomide [1]. 4-PGMA exhibits a lower predicted octanol-water partition coefficient (XLogP3-AA = -0.3) compared to thalidomide (predicted LogP ≈ 0.3-0.5), indicating substantially higher hydrophilicity [1]. Its topological polar surface area (TPSA) is 118 Ų, exceeding that of thalidomide (approximately 83-92 Ų), consistent with greater hydrogen-bonding capacity (2 H-bond donors, 5 acceptors) [1]. The compound has 5 rotatable bonds compared to thalidomide's 2, conferring higher conformational flexibility in solution. These differences directly impact chromatographic retention, aqueous solubility, and predicted passive membrane permeability—factors that must be accounted for when selecting a hydrolysis product for in vitro assays or analytical method development where matrix interference from the more lipophilic parent drug could confound results.

Physicochemical Properties ADME Prediction Solubility

Chiral Identity: Access to Both Racemic and Enantiomerically Resolved Forms of 4-Phthalimidoglutaramic Acid

4-Phthalimidoglutaramic acid can be sourced as the racemic (±) mixture (CAS 4292-56-2) or as enantiomerically pure (R)- or (S)- forms (e.g., (R)-4-phthalimidoglutaramic acid, CAS 2614-09-7; (S)-4-phthalimidoglutaramic acid, CAS 2614-08-6) . This chiral availability is directly relevant because the two enantiomers of thalidomide are known to have differential pharmacokinetics and teratogenicity, and the same stereochemical dependence may extend to its hydrolysis products. In contrast, commercial listings for the 2-positional isomer (2-PGMA) frequently lack explicit enantiomeric resolution options, complicating its use in stereo-specific biological studies. The crystal structure of (S)-4-phthalimidoglutaramic acid has been experimentally determined, providing a definitive absolute configuration assignment that can be leveraged for molecular docking and structure-based mechanistic investigations [1].

Chiral Chemistry Enantiomeric Purity Stereochemistry

High-Value Application Scenarios for 4-Phthalimidoglutaramic Acid Based on Verified Differentiation Evidence


Position-Specific Teratogenicity and Developmental Toxicology Mechanism Studies

Investigators studying the structural basis of thalidomide embryopathy must evaluate 4-PGMA as a discrete, position-specific isomer. Because only three of twelve hydrolysis products retain teratogenic activity, and because 4-substitution vs. 2-substitution on the glutamic acid backbone dictates distinct biological interactions, 4-PGMA is an indispensable probe for dissecting the phthalimide-dependent, PHS/ROS-mediated mechanism demonstrated in rabbit embryo culture [1]. Omitting 4-PGMA or substituting it with 2-PGMA risks conflating or missing position-dependent embryopathic effects [2].

Thalidomide Metabolic Fate and Species-Specific Pharmacokinetic Profiling

4-PGMA is a quantitatively major urinary metabolite in rabbits (combined 2-/4-isomer pool, 11% of dose) and hamsters (8%), representing a 3.7- to 5.5-fold higher excretion than unchanged thalidomide [3]. Studies requiring accurate quantification of thalidomide metabolic disposition—particularly in species-dependent developmental toxicity models—must use authentic 4-PGMA as an analytical reference standard to ensure correct chromatographic peak assignment and quantification. The compound's consistent detection across human, rat, rabbit, and dog urine further validates its use as a cross-species biomarker [4].

Pharmaceutical Impurity Profiling and Method Validation for Pomalidomide and Related IMiDs

As a designated Pomalidomide Impurity 53, 4-PGMA is the auditable, compliance-ready choice for QC laboratories validating HPLC/UPLC methods for thalidomide-analogue drug substances . With batch-certified purity (≥95% HPLC, up to 99%+), orthogonal structure confirmation (MS, 1H-NMR), and precisely weighed aliquots available from commercial suppliers, 4-PGMA supports robust method linearity, accuracy, and specificity testing as required by ICH Q2(R1) guidelines.

Chiral Separation Method Development and Stereospecific Pharmacology

The availability of 4-PGMA in both racemic and enantiopure (R)- and (S)- forms, combined with a published crystal structure of the (S)-enantiomer, enables the development of chiral chromatographic methods and molecular docking studies that require absolute stereochemical assignment [5]. This chiral resolution capability is not matched by the 2-isomer in typical commercial channels, making 4-PGMA the preferred substrate for enantioselective pharmacology and analytical chiral purity determinations.

Quote Request

Request a Quote for 4-Phthalimidoglutaramic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.